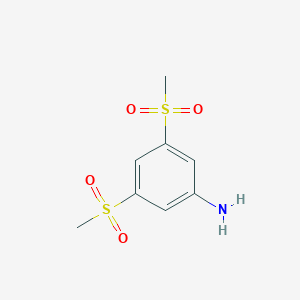
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole, also known as DMNB, is a highly sensitive and selective explosive detection agent. It has been extensively studied due to its potential applications in various fields such as forensic science, military, and homeland security. DMNB is a yellow crystalline solid with a molecular formula of C10H6N4O6.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has been extensively studied for its potential applications in various fields such as forensic science, military, and homeland security. It is a highly sensitive and selective explosive detection agent, which makes it an excellent tool for detecting explosives in the field. This compound can detect a wide range of explosives, including TNT, RDX, and PETN, with high accuracy and sensitivity.
Mecanismo De Acción
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole works by reacting with the nitro groups present in explosives, forming a highly fluorescent product. The fluorescence can be detected using various techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and microscopy. The mechanism of action is based on the principle of molecular recognition, where this compound selectively binds to the nitro groups present in explosives, leading to the formation of a highly fluorescent product.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on humans or animals. It is a non-toxic and non-carcinogenic compound, which makes it safe for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has several advantages over other explosive detection agents. It is highly sensitive and selective, which makes it an excellent tool for detecting a wide range of explosives. It is also non-toxic and non-carcinogenic, which makes it safe for use in various applications. However, this compound has some limitations for lab experiments. It is highly sensitive to moisture and light, which can affect its stability and accuracy. It also requires specialized equipment and expertise for detection, which can be a limitation for some applications.
Direcciones Futuras
2,2-Dimethyl-5,6-dinitro-1,3-benzodioxole has several potential future directions for research and development. One possible direction is the development of more sensitive and selective detection methods using this compound. Another direction is the development of this compound-based sensors for real-time detection of explosives in the field. This compound can also be used for the detection of other nitro-containing compounds, such as drugs and pesticides. Further research is needed to explore the potential applications of this compound in various fields.
Propiedades
Número CAS |
54186-71-9 |
|---|---|
Fórmula molecular |
C9H8N2O6 |
Peso molecular |
240.17 g/mol |
Nombre IUPAC |
2,2-dimethyl-5,6-dinitro-1,3-benzodioxole |
InChI |
InChI=1S/C9H8N2O6/c1-9(2)16-7-3-5(10(12)13)6(11(14)15)4-8(7)17-9/h3-4H,1-2H3 |
Clave InChI |
PMYSRAAYCZPNHT-UHFFFAOYSA-N |
SMILES |
CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
SMILES canónico |
CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


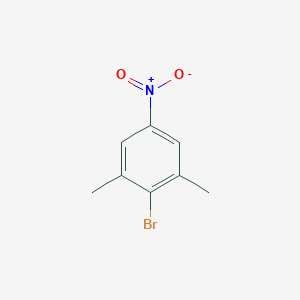

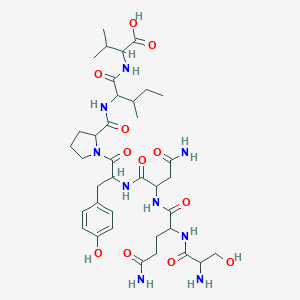
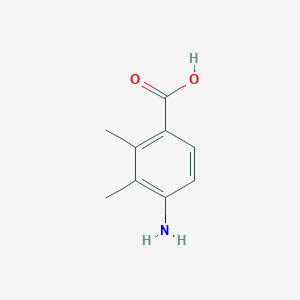
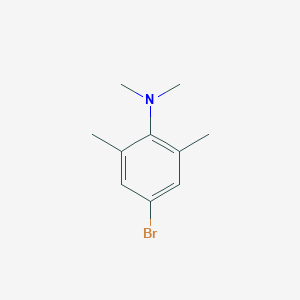
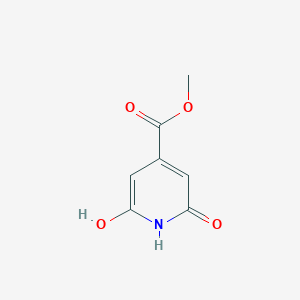
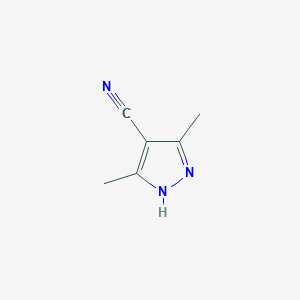
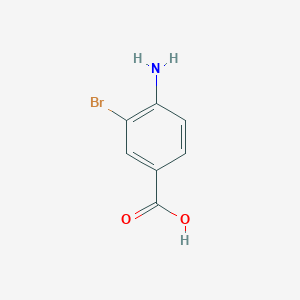
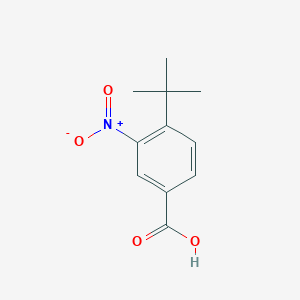
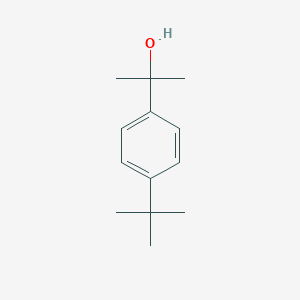
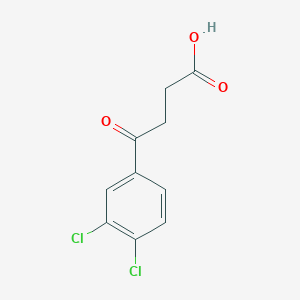
![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)
